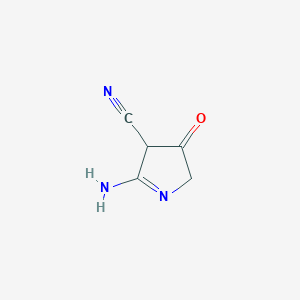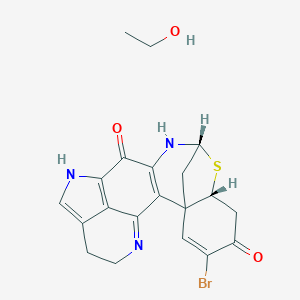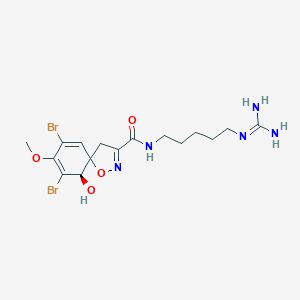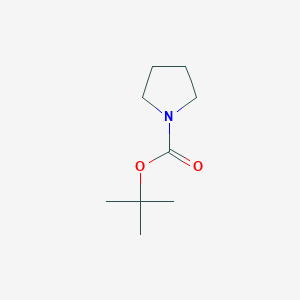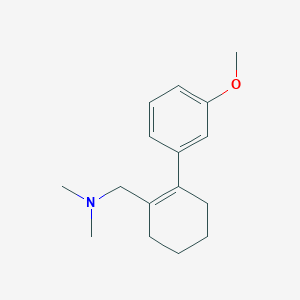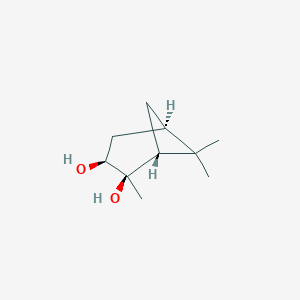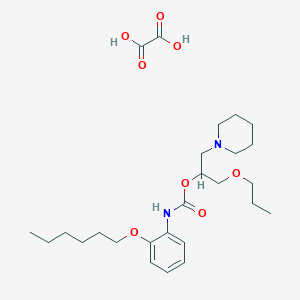
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has been researched extensively due to its potential applications in the field of medicine. This compound is also known by its chemical name, Cetirizine dihydrochloride, and is commonly used as an antihistamine drug. In
Mécanisme D'action
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) works by blocking the action of histamine in the body. Histamine is a chemical that is released by the body in response to an allergic reaction. It causes inflammation, swelling, and itching. By blocking the action of histamine, Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) reduces the symptoms of an allergic reaction.
Effets Biochimiques Et Physiologiques
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the body, which can help to reduce inflammation and swelling. Additionally, Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been found to have antioxidant properties, which can help to protect the body from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has a number of advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it has been extensively researched and its mechanism of action is well understood. However, one limitation is that it may not be suitable for all types of experiments. For example, it may not be effective in experiments that require the use of other drugs or chemicals.
Orientations Futures
There are a number of future directions for research on Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1). One direction is to explore its potential applications in the treatment of autoimmune disorders. Additionally, research could be conducted to investigate the potential use of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) in combination with other drugs or chemicals. Finally, further research could be conducted to investigate the biochemical and physiological effects of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) and its potential role in the prevention of chronic diseases.
Conclusion:
In conclusion, Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has been extensively researched for its potential applications in the field of medicine. Its mechanism of action is well understood and it has been found to be effective in treating allergic reactions. Additionally, it may have potential applications in the treatment of other conditions such as asthma and autoimmune disorders. While it has a number of advantages for lab experiments, it may not be suitable for all types of experiments. Finally, there are a number of future directions for research on Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1), including exploring its potential use in combination with other drugs or chemicals and investigating its potential role in the prevention of chronic diseases.
Méthodes De Synthèse
The synthesis method for Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) involves the reaction of 2-(2-chloroethoxy)ethyl-1-piperidinecarboxylate with 2-(2-hydroxyethoxy)benzophenone in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1).
Applications De Recherche Scientifique
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been extensively researched for its potential applications in the field of medicine. It is commonly used as an antihistamine drug and has been found to be effective in treating allergic reactions. Additionally, research has shown that Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) may have potential applications in the treatment of other conditions such as asthma, chronic obstructive pulmonary disease (COPD), and autoimmune disorders.
Propriétés
Numéro CAS |
143503-37-1 |
|---|---|
Nom du produit |
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) |
Formule moléculaire |
C26H42N2O8 |
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C24H40N2O4.C2H2O4/c1-3-5-6-12-18-29-23-14-9-8-13-22(23)25-24(27)30-21(20-28-17-4-2)19-26-15-10-7-11-16-26;3-1(4)2(5)6/h8-9,13-14,21H,3-7,10-12,15-20H2,1-2H3,(H,25,27);(H,3,4)(H,5,6) |
Clé InChI |
CLPPCAGBSIRDFN-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
SMILES canonique |
CCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Synonymes |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(2-hexoxyphenyl )carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
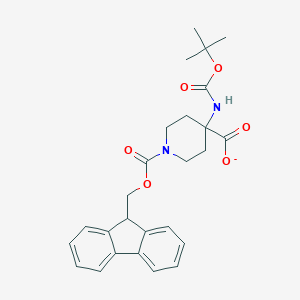

![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)
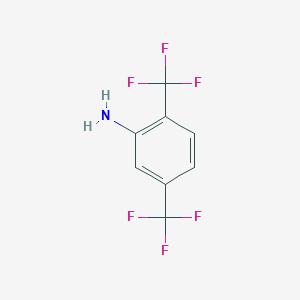
![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)
![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)
